(3-Fluoronaphthalen-1-yl)methanamine hydrochloride
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Overview
Description
(3-Fluoronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H10FN·HCl. It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a methanamine group is attached to the first position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoronaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 3-nitronaphthalene.
Reduction: The nitro group in 3-nitronaphthalene is reduced to form 3-aminonaphthalene.
Fluorination: The amino group in 3-aminonaphthalene is replaced with a fluorine atom to form 3-fluoronaphthalene.
Aminomethylation: 3-fluoronaphthalene undergoes aminomethylation to form (3-Fluoronaphthalen-1-yl)methanamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for nitration, reduction, and fluorination steps, followed by batch processing for aminomethylation and hydrochloride formation .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoronaphthalen-1-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amine derivatives
Substitution: Various substituted naphthalenes
Scientific Research Applications
(3-Fluoronaphthalen-1-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloronaphthalen-1-yl)methanamine hydrochloride
- (3-Bromonaphthalen-1-yl)methanamine hydrochloride
- (3-Iodonaphthalen-1-yl)methanamine hydrochloride
Uniqueness
(3-Fluoronaphthalen-1-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
IUPAC Name |
(3-fluoronaphthalen-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN.ClH/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13;/h1-6H,7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYPXYLVNSJRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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